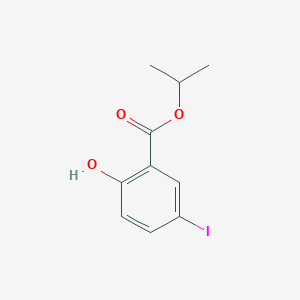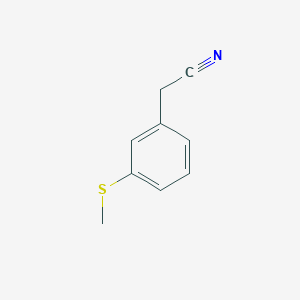
2,5-Dimethylheptanoic acid
Overview
Description
2,5-Dimethylheptanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the heptanoic acid backbone at the 2nd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylheptanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,5-dimethylhexane with carbon monoxide and water in the presence of a catalyst to form the desired acid. Another approach involves the oxidation of 2,5-dimethylheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control of reaction conditions, high yield, and safety.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,5-dimethylheptanoyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2,5-Dimethylheptanone, 2,5-Dimethylheptanal.
Reduction: 2,5-Dimethylheptanol.
Substitution: 2,5-Dimethylheptanoyl chloride.
Scientific Research Applications
2,5-Dimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in lipid metabolism.
Mechanism of Action
The mechanism of action of 2,5-Dimethylheptanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid metabolic pathways, influencing the synthesis and degradation of lipids. It may also act as a signaling molecule, modulating the activity of enzymes involved in lipid metabolism .
Comparison with Similar Compounds
2,6-Dimethylheptanoic acid: Another branched-chain fatty acid with methyl groups at the 2nd and 6th positions.
3,3-Dimethylheptanoic acid: A structural isomer with methyl groups at the 3rd and 3rd positions.
2,4-Dimethylheptanoic acid: A compound with methyl groups at the 2nd and 4th positions.
Uniqueness: 2,5-Dimethylheptanoic acid is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. This distinct structure can lead to different biological activities and applications compared to its isomers.
Properties
IUPAC Name |
2,5-dimethylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-7(2)5-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNIPWIJRZXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(S)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B3187472.png)
